![molecular formula C16H23N3O2 B5719299 N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide (PPC) is a chemical compound that has been synthesized for scientific research purposes. PPC is a selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and inflammation.
Wirkmechanismus
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide selectively binds to the regulatory domain of PKC theta and inhibits its activation by preventing its translocation to the plasma membrane. This leads to a reduction in downstream signaling pathways, including the activation of nuclear factor kappa B (NF-kB) and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma).
Biochemical and Physiological Effects:
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been shown to have anti-inflammatory and immunosuppressive effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines, inhibits T-cell activation and proliferation, and suppresses the development of autoimmune diseases. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide is a selective inhibitor of PKC theta, which makes it a valuable tool for studying the role of this isoform in T-cell activation and inflammation. However, its selectivity may also limit its usefulness in studying other isoforms of PKC. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies. However, its long-term effects and potential side effects have not been fully explored.
Zukünftige Richtungen
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has potential applications in the treatment of autoimmune diseases and neurodegenerative diseases. Future research could focus on optimizing the synthesis method of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide to improve its yield and purity. The development of more selective and potent inhibitors of PKC theta could also be explored. Additionally, the long-term effects and potential side effects of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide should be further investigated in animal models and clinical trials.
Synthesemethoden
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide can be synthesized by reacting 4-bromomethylcyclohexane with pyridine-2-carboximidamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propyl isocyanate to form N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been used in various scientific research studies to investigate the role of PKC theta in T-cell activation and inflammation. It has been shown to inhibit the activation of PKC theta and downstream signaling pathways, leading to a reduction in cytokine production and T-cell proliferation. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been used to study the role of PKC theta in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6,11-13H,2,5,7-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQZLUMYOWATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
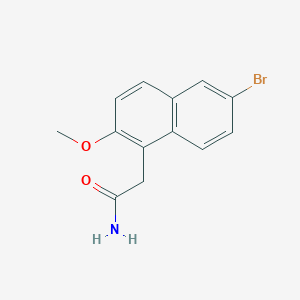
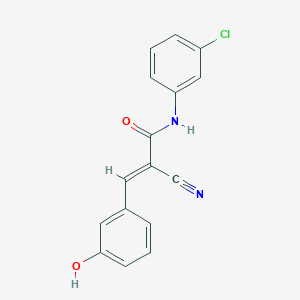
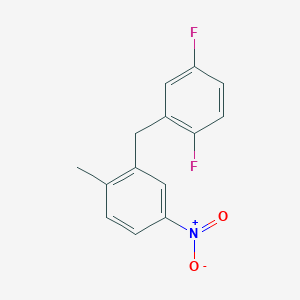
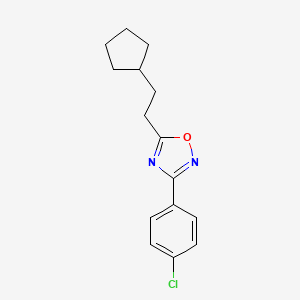
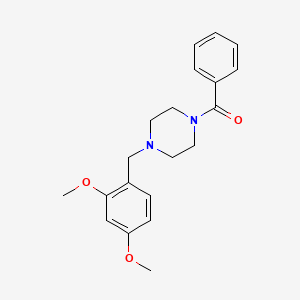
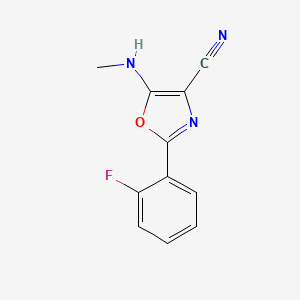
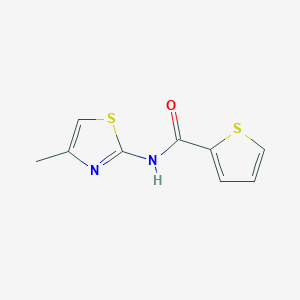
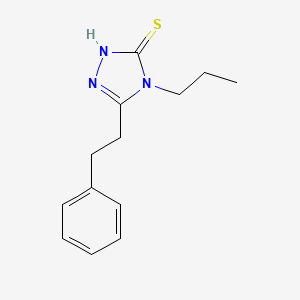
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
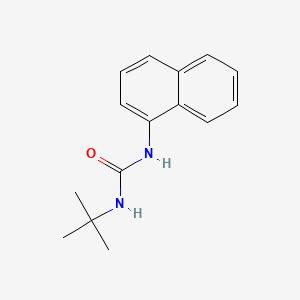
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)